molecular formula C17H25ClN2O4 B2776459 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047683-51-1

4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2776459
CAS RN: 1047683-51-1
M. Wt: 356.85
InChI Key: FYWODBLNSGZUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25ClN2O4 and its molecular weight is 356.85. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic and Supramolecular Studies

Vibrational spectroscopic techniques, supported by DFT calculations, have been applied to study the crystal structure and molecular interactions of chloramphenicol derivatives, showcasing how these methods can elucidate compound structures and interactions at the molecular level. This research demonstrates the application of spectroscopic studies in understanding the structural and interaction dynamics of complex organic compounds, including their hydrogen bonding and non-conventional interactions (Fernandes et al., 2017).

Molecular Docking and Spectroscopic Analysis

Molecular docking, along with vibrational spectroscopy, has been utilized to investigate the structure and potential biological activities of dichlorophenyl amino butanoic acid derivatives. This comprehensive study highlights the role of molecular docking and spectroscopic analysis in identifying and understanding the biological and pharmacological potentials of novel compounds (Vanasundari et al., 2018).

Green Chemistry in Synthesis

Research demonstrates the use of boric acid-catalyzed multi-component reactions in aqueous media for synthesizing 4H-isoxazol-5-ones, highlighting an efficient, simple, and green approach towards compound synthesis. This study showcases the significance of green chemistry principles in synthesizing organic compounds, emphasizing efficiency and environmental friendliness (Kiyani & Ghorbani, 2015).

properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4/c1-11(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-6-13(18)12(14)3/h4,6-7,11,15,19H,5,8-10H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWODBLNSGZUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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